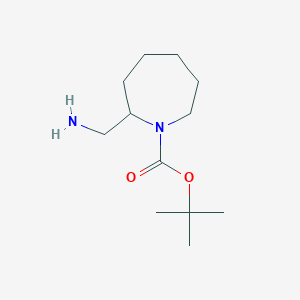

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate

Description

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate (CAS 1609407-10-4) is a seven-membered azepane ring derivative with a tert-butyl carbamate group at position 1 and an aminomethyl substituent at position 2. Its hydrochloride salt form has a molecular formula of C₁₂H₂₅ClN₂O₂ and a molecular weight of 264.79 g/mol . This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for active pharmaceutical ingredients (APIs), leveraging its amine functionality for further derivatization.

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13/h10H,4-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPIOSPOMRTJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889947-68-6 | |

| Record name | tert-butyl 2-(aminomethyl)azepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The azepane ring provides structural stability, enhancing the compound’s effectiveness in its applications .

Comparison with Similar Compounds

Positional Isomerism: Tert-butyl 4-(aminomethyl)azepane-1-carboxylate (CAS 1369353-14-9)

Substituent Variation: Tert-butyl 2-methylazepane-1-carboxylate (CAS 146337-40-8)

- Structure: A methyl group replaces the aminomethyl substituent at position 2.

- Molecular Formula: C₁₂H₂₃NO₂ (MW 213.32 g/mol) .

- Key Differences :

Functional Group Modification: Tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate (CAS 1223748-50-2)

Ring System Variation: Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

Heterocyclic Substituent: Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate (CAS 1936689-54-1)

- Structure : Azetidine (4-membered cyclic amine) substituent at position 2.

- Key Differences: The strained azetidine ring may enhance reactivity or alter pharmacokinetic properties. Limited toxicity data compared to aminomethyl analogs .

Comparative Data Table

Biological Activity

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological applications.

Chemical Structure and Properties

This compound features an azepane ring, a tert-butyl group, and an aminomethyl substituent. The molecular formula is , with a molecular weight of approximately 227.33 g/mol. The presence of the carboxylate functional group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural components:

- Aminomethyl Group : This group can form hydrogen bonds with various biological molecules, facilitating interactions with enzymes and receptors.

- Azepane Ring : Provides structural rigidity, which is crucial for binding to specific target sites in biological systems.

These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Enzyme Inhibition : Preliminary studies suggest it may inhibit various kinases involved in cancer pathways, potentially serving as a lead compound in cancer therapy.

- G-Protein Coupled Receptors (GPCRs) : Interaction studies have shown potential binding affinity to GPCRs, which are critical in numerous signaling pathways related to metabolic processes and disease states .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Here are some notable findings:

Comparative Analysis with Similar Compounds

The comparison of this compound with other structurally related compounds highlights its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(methylamino)azepane-1-carboxylate | Methylamino substituent | Potential enzyme inhibitor with anticancer properties |

| Tert-butyl 4-(pyridin-2-ylmethyl)azepane-1-carboxylate | Pyridine ring | Investigated for hypertension and cancer treatment |

| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Piperidine ring | Potential enzyme inhibitor |

Q & A

Basic: What are the key synthetic steps and purification methods for Tert-butyl 2-(aminomethyl)azepane-1-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1 : Reacting azepane derivatives with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

- Step 2 : Functionalizing the azepane ring with an aminomethyl group, often via reductive amination or nucleophilic substitution.

- Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical to achieve >95% purity. Monitoring via TLC and NMR ensures intermediate integrity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the azepane backbone, tert-butyl group, and aminomethyl substituent.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 228.33 g/mol) and fragmentation patterns.

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) during tert-butyl chloroformate addition to minimize side reactions.

- Catalyst Screening : Testing bases like triethylamine or DMAP to enhance reaction efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Design of Experiments (DoE) : Statistical tools like factorial design to evaluate interactions between variables (pH, stoichiometry) .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or structural analogs. Mitigation approaches:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Structure-Activity Relationship (SAR) : Compare activity of derivatives with systematic functional group modifications (e.g., tert-butyl vs. benzyl carbamates).

- Dose-Response Curves : Establish EC/IC values across multiple concentrations to validate potency .

Advanced: What computational methods predict the compound’s reactivity in drug design?

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., GPCRs) to prioritize derivatives.

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- MD Simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .

Basic: What are the primary applications in medicinal chemistry?

- Intermediate for Peptidomimetics : The azepane scaffold mimics peptide turn structures, aiding protease inhibitor design.

- Pharmacophore Development : Functional groups (e.g., aminomethyl) enable hydrogen bonding with biological targets .

Advanced: How to design derivatives for selective enzyme inhibition?

- Bioisosteric Replacement : Swap the tert-butyl group with trifluoroacetyl to modulate lipophilicity.

- Ring Modifications : Introduce spirocyclic or fused rings (e.g., diazaspiro[3.5]nonane) to enhance target specificity.

- Protecting Group Strategies : Use acid-labile groups (Boc) for controlled deprotection in multi-step syntheses .

Advanced: How to address stability issues during storage or reactions?

- Storage : Store at -20°C under nitrogen to prevent hydrolysis of the Boc group.

- Stability Screening : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products.

- Buffered Conditions : Maintain pH 6–8 in aqueous reactions to avoid tert-butyl group cleavage .

Basic: What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroformate).

- Spill Management : Neutralize acidic/basic spills with appropriate adsorbents (e.g., sodium bicarbonate) .

Advanced: How to analyze reaction mechanisms for key transformations?

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., proton transfer in amide formation).

- Trapping Experiments : Use radical scavengers (TEMPO) to confirm/rule out radical intermediates.

- In Situ IR : Monitor carbonyl stretching frequencies to track reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.